4-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one is a synthetic organic compound belonging to the class of oxopiperazinyl peptidomimetics. It has been investigated as a potential inhibitor of prostatic acid phosphatase (PAcP), an enzyme implicated in the proliferation of prostate cancer cells. This compound plays a role in scientific research as a tool for studying the role of PAcP in prostate cancer progression and for investigating the potential of PAcP inhibition as a therapeutic strategy.
The synthesis of 4-(1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one is described in a study focused on developing new oxopiperazinyl peptidomimetics. The specific synthetic route employed involves a multi-step process using (S)-3-(4-aminobutyl)piperazin-2-one as a starting material. While detailed technical parameters are not provided in the source, the synthesis utilizes standard organic chemistry reactions and purification techniques.
4-(1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one is hypothesized to inhibit the activity of prostatic acid phosphatase (PAcP). The mechanism of inhibition has not been fully elucidated, but it is likely to involve binding to the active site of the enzyme, preventing its interaction with its natural substrate. This inhibition leads to a decrease in PAcP secretion, which is associated with reduced prostate cancer cell proliferation.
The primary application of 4-(1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-2-one in scientific research is as a tool for studying the role of prostatic acid phosphatase (PAcP) in prostate cancer. In vitro studies using LNCaP prostate cancer cell lines have demonstrated the compound's ability to reduce PAcP secretion and induce apoptosis in these cells. This research suggests that PAcP inhibition could be a viable therapeutic strategy for treating prostate cancer.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: